

# cross-study comparison of azelaic acid clinical trial outcomes for papulopustular rosacea

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |  |
|----------------------|--------------|-----------|--|--|--|--|
| Compound Name:       | Azelaic Acid |           |  |  |  |  |
| Cat. No.:            | B7768984     | Get Quote |  |  |  |  |

# A Comparative Analysis of Azelaic Acid Clinical Trial Outcomes in Papulopustular Rosacea

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the clinical efficacy of 15% **azelaic acid** gel and foam formulations in the treatment of papulopustular rosacea, supported by data from pivotal Phase III clinical trials.

This guide provides a comprehensive cross-study comparison of the clinical trial outcomes for two formulations of **azelaic acid**—a 15% gel and a 15% foam—for the treatment of papulopustular rosacea. The data presented is aggregated from multiple Phase III, randomized, double-blind, vehicle-controlled studies to offer an objective performance benchmark for researchers and professionals in the field of dermatology drug development.

### **Summary of Quantitative Efficacy Data**

The following table summarizes the primary efficacy endpoints from pivotal clinical trials for both **azelaic acid** 15% gel and 15% foam. The key metrics for comparison are the Investigator's Global Assessment (IGA) success rate and the reduction in inflammatory lesion count (ILC).



| Formulation             | Study            | Treatment<br>Arm | Vehicle Arm                                         | Efficacy<br>Endpoint                                                                                                                     | Outcome                                                             |
|-------------------------|------------------|------------------|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Azelaic Acid<br>15% Gel | Study 1[1]       | 61%              | 40%                                                 | IGA Success<br>Rate (Clear,<br>Minimal, or<br>Mild)                                                                                      | Azelaic acid gel was significantly superior to vehicle (P < .0001). |
| Study 2[1]              | 62%              | 48%              | IGA Success<br>Rate (Clear,<br>Minimal, or<br>Mild) | Azelaic acid gel was significantly superior to vehicle (P = .0127).                                                                      |                                                                     |
| Study 1[1]              | 58%<br>reduction | 40%<br>reduction | Mean<br>Inflammatory<br>Lesion Count<br>Reduction   | Azelaic acid gel demonstrated a statistically significantly higher reduction in mean inflammatory lesion count than vehicle (P = .0001). |                                                                     |
| Study 2[1]              | 51% reduction    | 39%<br>reduction | Mean Inflammatory Lesion Count Reduction            | Azelaic acid gel demonstrated a statistically significantly higher reduction in mean inflammatory                                        |                                                                     |



|                          |                        |       |                                                              | lesion count<br>than vehicle<br>(P = .0208).                                                                                                       |                                                                                                                |
|--------------------------|------------------------|-------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Azelaic Acid<br>15% Foam | Pivotal<br>Trial[2][3] | 32.0% | 23.5%                                                        | IGA Success<br>Rate (Clear<br>or Minimal)                                                                                                          | Treatment with azelaic acid foam resulted in a higher clinician- assessed treatment success rate (p=0.001).[3] |
| Pivotal<br>Trial[2][3]   | -13.0                  | -10.2 | Mean<br>Nominal<br>Change in<br>Inflammatory<br>Lesion Count | A statistically significant greater reduction in the mean nominal change of inflammatory lesions was observed with azelaic acid foam (p<0.001).[3] |                                                                                                                |

## **Experimental Protocols**

The pivotal clinical trials for both the 15% **azelaic acid** gel and foam formulations followed a similar design, allowing for a comparative assessment of their efficacy and safety profiles.

Study Design: The studies were multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials.[1][2]



Patient Population: Participants were adults (18 years or older) with a diagnosis of moderate to severe papulopustular rosacea.[2] Key inclusion criteria typically included the presence of 12 to 50 inflammatory papules and/or pustules on the face.[2]

Treatment Regimen: Patients were randomized to receive either the active **azelaic acid** formulation (15% gel or 15% foam) or its corresponding vehicle. The product was applied topically to the entire face twice daily (morning and evening) for a duration of 12 weeks.[2]

Primary Efficacy Endpoints: The co-primary efficacy endpoints were:

- Investigator's Global Assessment (IGA) Success: This was defined as the proportion of
  patients achieving a score of "clear" or "minimal" on a 5-point IGA scale at the end of the 12week treatment period.[2][4] The IGA scale is a static evaluation of the overall severity of
  papulopustular rosacea at a given time point.
- Nominal Change in Inflammatory Lesion Count (ILC): This was measured as the mean change in the number of inflammatory papules and pustules from baseline to the end of treatment.[2][4]

### Visualizing the Clinical Trial Workflow

The following diagram illustrates the typical workflow of a Phase III clinical trial for papulopustular rosacea, from initial patient screening through to the final follow-up visit.





Click to download full resolution via product page

Caption: Generalized workflow of a Phase III clinical trial for papulopustular rosacea.



#### **Signaling Pathway Considerations**

While the clinical trials focus on efficacy and safety, the mechanism of action of **azelaic acid** in rosacea is understood to involve the modulation of inflammatory pathways. **Azelaic acid** has been shown to have anti-inflammatory effects by reducing the expression of cathelicidin and kallikrein 5, which are key components of the inflammatory cascade in rosacea. Further research into these pathways can provide deeper insights into the therapeutic effects observed in these clinical trials.

This comparative guide is intended to serve as a valuable resource for professionals engaged in the research and development of dermatological therapies. The presented data and protocols from pivotal clinical trials underscore the efficacy of 15% **azelaic acid** in the management of papulopustular rosacea.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of azelaic acid (15%) gel as a new treatment for papulopustular rosacea: results from two vehicle-controlled, randomized phase III studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Phase III Investigational Trial of Azelaic Acid 15% Foam Meets Both Co-Primary Endpoints in Subjects with Papulopustular Rosacea [prnewswire.com]
- 4. A phase 3 randomized, double-blind, vehicle-controlled trial of azelaic acid foam 15% in the treatment of papulopustular rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-study comparison of azelaic acid clinical trial outcomes for papulopustular rosacea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768984#cross-study-comparison-of-azelaic-acid-clinical-trial-outcomes-for-papulopustular-rosacea]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com